Dichlorprop-methyl

Enantioselective toxicity Aquatic ecotoxicology Chiral pesticide risk assessment

Dichlorprop-methyl (CAS 23844-57-7) is the methyl ester of dichlorprop, a chiral phenoxypropionic herbicide. Unlike the EU-approved dichlorprop-P acid, this ester exhibits distinct lipophilicity (LogP ~3.32) and enantioselective toxicity (R-enantiomer 8× more toxic to algae), making it an essential analytical reference standard and research tool for enantioselective degradation/ecotoxicity studies. Not approved under EC 1107/2009; verify local regulatory status. Ideal for chiral pesticide fate modeling and method validation.

Molecular Formula C10H10Cl2O3
Molecular Weight 249.09 g/mol
CAS No. 23844-57-7
Cat. No. B1197094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorprop-methyl
CAS23844-57-7
Synonyms(+-)-isomer of dichlorprop methyl ester
dichlorprop methyl ester
methyl dichlorprop
Molecular FormulaC10H10Cl2O3
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)OC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3
InChIKeySCHCPDWDIOTCMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichlorprop-methyl (CAS 23844-57-7): Procurement-Relevant Physicochemical and Regulatory Profile for the Methyl Ester of a Chiral Phenoxy Herbicide


Dichlorprop-methyl (CAS 23844-57-7) is the methyl ester derivative of dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid), belonging to the aryloxyalkanoic acid/phenoxypropionic herbicide class [1]. As a racemic mixture with molecular formula C₁₀H₁₀Cl₂O₃ and molecular mass 249.09 g/mol, it exhibits optical isomerism with a chiral center yielding R- and S-enantiomers [2]. The compound is a selective, systemic herbicide absorbed through leaves and translocated to roots, acting as a synthetic auxin that causes stem and leaf malformations leading to plant death [1]. The methyl ester form is distinct from the free acid dichlorprop, with different physicochemical properties including predicted LogP of 3.00–3.32 and density of 1.3±0.1 g/cm³ [3]. Notably, dichlorprop-methyl is not approved under EC Regulation 1107/2009, whereas dichlorprop-P (the R-enantiomer acid) remains EU-approved until 2026 [2][4]. This regulatory divergence has direct procurement implications for formulation and application contexts.

Why Dichlorprop-methyl Cannot Be Simply Substituted with Dichlorprop Acid or Other Phenoxy Herbicide Esters: Functional and Regulatory Incompatibility


Substituting dichlorprop-methyl with dichlorprop acid, dichlorprop-P, mecoprop esters, or 2,4-D esters is scientifically unsound due to fundamental differences in molecular form (ester vs. free acid), enantiomeric composition, and regulatory authorization. The methyl ester form dictates distinct physicochemical behavior: LogP values for dichlorprop-methyl (~3.32) differ substantially from the free acid dichlorprop (~0.8–1.5), altering foliar uptake kinetics and cuticular penetration [1][2]. Enantioselectivity introduces additional complexity: the R-enantiomer of dichlorprop-methyl exhibits approximately 8-fold higher algal toxicity than the racemic mixture, while the S-enantiomer shows different environmental persistence [3]. Furthermore, bacterial degradation rates of the acid forms follow the class-specific sequence 2,4-D > MCPA > mecoprop-P > dichlorprop-P, with dichlorprop compounds exhibiting the slowest microbial turnover and consequently higher groundwater leaching potential than 2,4-D or MCPA [4]. Critically, dichlorprop-methyl is not EU-approved for agricultural use under EC 1107/2009, whereas dichlorprop-P remains authorized, creating non-interchangeable regulatory and market access constraints [5][6]. These ester-specific and enantiomer-specific parameters cannot be captured by generic class substitution assumptions.

Quantitative Differentiation Evidence for Dichlorprop-methyl: Comparator-Based Data for Scientific Selection


Algal Toxicity of R-Enantiomer vs. Racemic Dichlorprop-methyl: 8-Fold Difference

In algal toxicity assays, the R-enantiomer of dichlorprop-methyl (R-2,4-DCPPM) exhibited approximately 8-fold higher toxicity than the racemic mixture (Rac-2,4-DCPPM) against tested algae species [1]. The toxicity ranking was R-2,4-DCPPM > S-2,4-DCPPM >> Rac-2,4-DCPPM. This differential toxicity demonstrates that the enantiomeric composition of dichlorprop-methyl is a critical determinant of its ecotoxicological profile, with the racemic mixture being substantially less toxic than the isolated R-enantiomer in this aquatic model.

Enantioselective toxicity Aquatic ecotoxicology Chiral pesticide risk assessment

Enantioselective Bacterial Degradation of Dichlorprop-methyl in Sediment: Preferential R-Enantiomer Degradation

Incubation of racemic dichlorprop-methyl with DCPPM-degrading bacterial strains isolated from activated sludge demonstrated preferential degradation of the R-enantiomer over the S-enantiomer [1][2]. The degradation rate constant decreased with increasing pH following the order k(pH5) ≈ k(pH7) > k(pH9). Enantioselectivity, as indicated by enantiomer fraction (EF), followed the order pH 7 > pH 9–pH 5. This pH-dependent enantioselective degradation profile has direct implications for environmental persistence prediction in sediment systems.

Enantioselective degradation Sediment microbiology Chiral pollutant fate

Relative Bacterial Degradation Rate Ranking Among Phenoxy Acid Herbicides: Dichlorprop Shows Slowest Degradation

A comprehensive review of phenoxyalkanoic acid herbicide behavior in soils established a quantitative degradation rate ranking for bacterial degradation: 2,4-D > MCPA > mecoprop-P > dichlorprop-P [1]. The rate of bacterial degradation decreased in this specific order, with dichlorprop-P exhibiting the slowest microbial turnover among the four major phenoxy acids. Consequently, 2,4-D and MCPA were found to have the lowest potential for groundwater leaching, whereas mecoprop-P and dichlorprop-P have slightly higher leaching potential. Adsorption decreased in the sequence 2,4-DB > 2,4-D > MCPA > dichlorprop-P > mecoprop-P.

Soil degradation Groundwater leaching potential Phenoxy herbicide persistence

Hydrolysis to Free Acid Metabolite in Algal Systems: Species-Specific Degradation Rates

Dichlorprop-methyl is rapidly hydrolyzed to its free acid metabolite 2,4-DCPP (dichlorprop) upon adsorption by algal cells [1]. The production rates of 2,4-DCPP (toxic metabolite) varied by algal species: Scenedesmus obliquus > Chlorella pyrenoidosa > Chlorella vulgaris, consistent with the degradability of the parent ester. For Scenedesmus obliquus, racemic 2,4-DCPPM was degraded within the initial 4 hours, faster than either the S- or R-enantiomers individually (racemate > R- > S-), indicating enantioselective uptake. The R- and S-enantiomers were not hydrolyzed in the first 12 hours, whereas both were hydrolyzed slowly thereafter.

Ester hydrolysis Algal metabolism Pro-herbicide activation

Regulatory Authorization Status: EU Non-Approval of Dichlorprop-methyl vs. Approved Dichlorprop-P

Under EC Regulation 1107/2009, dichlorprop-methyl (CAS 23844-57-7) is listed as 'Not approved' for agricultural use within the European Union [1]. The date of EC 1107/2009 inclusion has expired, and no dossier rapporteur/co-rapporteur is assigned. In contrast, dichlorprop-P (the R-enantiomer free acid, Ref: BAS 044H) is 'Approved' under EC 1107/2009 with a current expiration date of 31 October 2026 [2]. Dichlorprop-P is listed in the EU database and approved for use in multiple member states. This regulatory divergence creates a fundamental procurement distinction: dichlorprop-methyl is restricted from EU agricultural applications, while dichlorprop-P remains authorized.

Pesticide regulation EU authorization Procurement compliance

Physicochemical Property Divergence: LogP and Molecular Form Differences Between Ester and Free Acid

The methyl ester form (dichlorprop-methyl) and free acid form (dichlorprop) exhibit substantial differences in lipophilicity that govern foliar penetration behavior. Dichlorprop-methyl has a predicted ACD/LogD (pH 5.5) of 3.32 and ACD/LogP of 3.00, reflecting the neutral ester form [1]. In contrast, the free acid dichlorprop exhibits a LogP of approximately 0.8–1.5 and exists predominantly as an anion at physiological pH, reducing its passive membrane permeability [2]. The ester is designed as a pro-herbicide that penetrates the plant cuticle more readily before hydrolysis to the active acid, whereas the free acid is directly active but exhibits lower foliar uptake efficiency.

Lipophilicity Foliar uptake Pro-herbicide design

Recommended Application Scenarios for Dichlorprop-methyl Based on Quantitative Differentiation Evidence


Chiral Environmental Fate Studies: Enantioselective Degradation in Sediment and Aquatic Systems

Dichlorprop-methyl serves as an ideal model compound for investigating enantioselective degradation pathways of chiral pesticides in environmental matrices. The documented preferential degradation of the R-enantiomer over the S-enantiomer in sediment bacterial systems (EF order: pH 7 > pH 9–pH 5) [7] provides a validated baseline for chiral pollutant fate studies. Researchers can utilize the compound's distinct enantiomeric degradation kinetics to calibrate environmental fate models or assess enantiomer-specific persistence in soil and sediment microcosms. This application is supported by established GC and HPLC chiral separation methods achieving baseline enantiomeric resolution [8].

Aquatic Ecotoxicology Benchmarking: Enantiomer-Specific Algal Toxicity Reference

The 8-fold differential toxicity between the R-enantiomer and racemic mixture of dichlorprop-methyl in algal assays [7] establishes this compound as a reference standard for enantioselective ecotoxicity studies. The toxicity ranking R-2,4-DCPPM > S-2,4-DCPPM >> Rac-2,4-DCPPM across multiple algal species (Chlorella pyrenoidosa, Chlorella vulgaris, Scenedesmus obliquus) [8] enables cross-study calibration and validation of enantioselective toxicological methods. Researchers investigating chiral pesticide risk assessment or developing in silico toxicity prediction models can employ these quantitative benchmarks.

Analytical Reference Standard for Phenoxy Herbicide Ester Quantification and Chiral Analysis

Dichlorprop-methyl, with established Kovats retention indices (I = 1574–1593 on OV-1 and DC-200 phases) [7] and validated chiral GC/HPLC separation methods [8], serves as an analytical reference standard for quantifying phenoxy herbicide esters in environmental samples, food matrices, or pesticide residue analysis. Its distinct retention behavior relative to other phenoxy esters enables unambiguous identification in complex mixtures. The compound is suitable for calibrating detection methods, validating extraction recovery, and establishing method detection limits for regulatory compliance testing.

Non-EU Agricultural or Industrial Vegetation Management Where Ester Formulation Is Preferred

In jurisdictions outside the EU or in non-crop applications where EC 1107/2009 restrictions do not apply, dichlorprop-methyl may be selected for post-emergence broadleaf weed control in cereals (wheat, barley) and non-crop sites (right-of-way, industrial areas) [7]. The methyl ester form offers enhanced foliar penetration due to higher lipophilicity (LogD 3.32) [8] compared to the free acid, functioning as a pro-herbicide that hydrolyzes to the active dichlorprop acid within plant tissue. This formulation advantage may be leveraged in regions where the ester is registered, though users must verify local regulatory authorization status.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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